2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde
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Overview
Description
2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde is a fluorinated compound with a molecular weight of 180.22 g/mol. This compound is known for its unique reactivity and selectivity, making it valuable in advanced research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of thiolane derivatives with difluoroethyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield. Quality control measures, such as NMR, HPLC, LC-MS, and UPLC, are employed to verify the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to participate in unique chemical reactions, influencing various biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share similar fluorinated structures and exhibit comparable reactivity and selectivity.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also contain difluoroethyl groups and are used in similar applications.
Uniqueness
2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde stands out due to its specific thiolane ring structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .
Properties
Molecular Formula |
C7H10F2OS |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C7H10F2OS/c8-6(9)4-7(5-10)2-1-3-11-7/h5-6H,1-4H2 |
InChI Key |
BNWZHWVBRGRJRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CC(F)F)C=O |
Origin of Product |
United States |
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